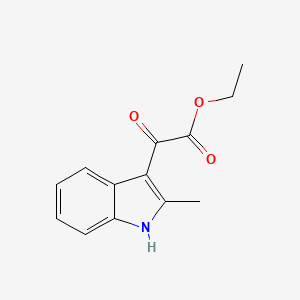

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate

Descripción

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate (CAS: 6628-34-8) is an indole derivative featuring a 2-methyl substituent on the indole ring and an ethyl oxoacetate group at position 3. Its molecular formula is C₁₃H₁₃NO₃ (molecular weight: 231.25 g/mol). The compound is primarily used in pharmaceutical research as a precursor for bioactive molecules, such as PPARγ agonists or kinase inhibitors .

Propiedades

IUPAC Name |

ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-3-17-13(16)12(15)11-8(2)14-10-7-5-4-6-9(10)11/h4-7,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDKVWTARRVILKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(NC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20984818 | |

| Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6628-34-8 | |

| Record name | NSC60578 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60578 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl (2-methyl-1H-indol-3-yl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20984818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Route and Reaction Mechanism

The primary method involves a Friedel-Crafts acylation reaction:

Reaction equation :

$$ \text{2-Methylindole} + \text{Ethyl 2-chloro-2-oxoacetate} \xrightarrow{\text{Et}_2\text{AlCl}} \text{Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate} + \text{HCl} $$

- Activation : Ethyl 2-chloro-2-oxoacetate reacts with Et$$_2$$AlCl to form a reactive acylium ion.

- Electrophilic substitution : The acylium ion targets the C3 position of 2-methylindole due to its high electron density.

- Workup : Quenching with aqueous NH$$_4$$Cl followed by chromatography yields the pure product.

Optimized Reaction Conditions

Spectroscopic Characterization

Key analytical data for this compound :

| Technique | Data Highlights |

|---|---|

| $$ ^1 \text{H} $$ NMR (CDCl$$_3$$) | δ 8.10 (s, 1H, indole-H3), 7.65–7.20 (m, 4H, aromatic), 4.35 (q, 2H, OCH$$2$$), 2.55 (s, 3H, CH$$3$$), 1.40 (t, 3H, CH$$_3$$) |

| $$ ^{13} \text{C} $$ NMR (CDCl$$_3$$) | δ 178.2 (C=O), 163.5 (ester C=O), 136.8–112.1 (aromatic), 61.2 (OCH$$2$$), 21.5 (CH$$3$$), 14.0 (CH$$_3$$) |

| IR | 1745 cm$$^{-1}$$ (ester C=O), 1680 cm$$^{-1}$$ (ketone C=O), 1600–1450 cm$$^{-1}$$ (aromatic C=C) |

Comparative Method Analysis

Alternative approaches and limitations :

| Method | Advantages | Drawbacks |

|---|---|---|

| Classical Friedel-Crafts | High regioselectivity | Requires strict anhydrous conditions |

| Microwave-assisted | Reduced reaction time (1–2 h) | Specialized equipment needed |

| Flow chemistry | Scalability for industrial production | Higher initial setup costs |

Industrial Scalability Considerations

- Catalyst recovery : Et$$_2$$AlCl can be partially recycled via aqueous workup, reducing costs.

- Solvent choice : Switching to toluene improves safety but may lower yields by 5–8%.

- Purity standards : HPLC analysis (C18 column, 70:30 MeOH/H$$_2$$O) confirms ≥98% purity for pharmaceutical applications.

Troubleshooting Common Issues

- Low yields : Ensure absolute dryness of solvents and reagents to prevent hydrolysis of the acylium intermediate.

- Byproduct formation : Use excess 2-methylindole (1.2 eq) to suppress diacylation.

- Purification challenges : Gradient elution (hexane:EtOAc 4:1 → 2:1) resolves ester hydrolysis byproducts.

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield hydroxy derivatives.

Substitution: The indole moiety allows for electrophilic substitution reactions, particularly at the 3-position of the indole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced .

Aplicaciones Científicas De Investigación

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is an indole derivative with diverse applications in medicinal chemistry and organic synthesis. It serves as a building block for synthesizing more complex molecules and is investigated for its potential biological activities, including antimicrobial and anticancer properties.

Scientific Research Applications

- Chemistry Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is used as a building block for synthesizing complex molecules.

- Biology Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is studied for its potential biological activities, including antimicrobial and anticancer properties. Research indicates that indole derivatives can interact with biological targets, potentially influencing signaling pathways associated with cell growth, apoptosis, and inflammation.

- Medicine Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is investigated for its role in drug development, particularly in targeting specific biological pathways. 2-(1H-Indol-3-yl)-2-oxo-acetamides have demonstrated antitumor activity, especially against solid tumors like colon and lung tumors .

- Industry Ethyl 2-(2-((1H-indol-3-yl)methyl)-1H-indol-3-yl)-2-oxoacetate is utilized in the production of dyes, pigments, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate involves its interaction with various molecular targets. The indole moiety can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission and other physiological processes . The compound may also inhibit certain enzymes involved in inflammatory pathways, contributing to its anti-inflammatory effects .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table summarizes structurally related indole oxoacetate derivatives, highlighting key differences in substituents, synthesis routes, and applications:

Structural and Functional Differences

- Substituent Effects: Electron-withdrawing groups (e.g., Cl in , F in ) enhance electrophilicity at the oxoacetate moiety, improving reactivity in nucleophilic substitutions. Bulkier groups (e.g., 4-nitrobenzoyl in ) reduce rotational freedom, impacting binding to enzyme active sites.

Synthesis Routes :

Actividad Biológica

Ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate is an indole derivative that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis methods, and related research findings.

Compound Overview

Chemical Structure:

- Molecular Formula: C13H13N1O3

- Molecular Weight: Approximately 231.25 g/mol

The compound features an indole structure, characterized by a fused benzene and pyrrole ring, which is known for its diverse biological properties. Its unique substitution pattern may contribute to its potential pharmacological applications.

The exact mechanism of action for this compound remains uncharacterized. However, research indicates that indole derivatives can affect multiple biochemical pathways, including:

- Kinase Inhibition: Some indole derivatives have been identified as potent inhibitors of kinases such as VEGFR and GSK-3β . This suggests that this compound may interact with similar targets.

Synthesis Methods

This compound can be synthesized through various methods:

-

Fischer Indole Synthesis: A common method involving the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions to form the indole ring.

- Reaction Conditions: Typically performed under reflux in the presence of an acid catalyst.

Table: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl Indole-3-acetate | C11H11NO2 | Simpler structure; used in simpler synthetic pathways |

| Methyl 1H-indole-3-carboxylic acid | C10H9NO2 | Contains a carboxylic acid group; different reactivity |

| Indole-3-acetic acid | C10H9NO2 | Plant hormone; significant role in plant growth |

The comparison highlights the unique aspects of this compound, particularly its specific functional groups that may confer distinct biological activities.

Anticancer Studies

Research into related indole compounds has shown promising results against various cancer cell lines. For instance, studies utilizing the NCI-60 cancer cell line panel have demonstrated varying degrees of growth inhibition, indicating potential for further exploration in therapeutic contexts .

Q & A

Q. What synthetic methodologies are commonly employed for ethyl 2-(2-methyl-1H-indol-3-yl)-2-oxoacetate, and how can reaction parameters be optimized?

The compound is synthesized via electrophilic acylation of 2-methylindole using oxalyl chloride, followed by esterification with ethanol. Key parameters include:

- Temperature : Optimal acylation occurs between 0–25°C, with lower temperatures (-10°C) reducing side reactions .

- Stoichiometry : A 1:1.2 molar ratio of indole to oxalyl chloride improves conversion efficiency .

- Base Selection : Sodium methoxide facilitates esterification, achieving yields up to 75% after recrystallization .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are spectral inconsistencies addressed?

- FT-IR : Identifies carbonyl stretches (C=O at 1720–1740 cm⁻¹) and indole N–H vibrations (3400–3450 cm⁻¹) .

- ¹H NMR : Confirms ester methyl protons (δ 1.3–1.4 ppm) and indole aromatic protons (δ 7.2–7.8 ppm) .

- Resolution of Contradictions : Conflicting NOESY data between crystal and solution phases requires DFT calculations (B3LYP/6-311++G**) to model rotational barriers of the oxoacetate group .

Q. How should researchers handle stability and storage of this compound?

Store at -20°C in amber vials under inert gas (argon). Degradation studies show <5% decomposition over 6 months when humidity is controlled (RH <30%) . Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. What computational approaches predict the bioactivity of derivatives, and how are these models validated?

- Molecular Docking : AutoDock Vina simulations with GSK-3β (PDB 1Q3W) correlate C5-substituent electronegativity with binding affinity (ΔG < -8.5 kcal/mol indicates high activity) .

- QSAR Models : COSMO-RS descriptors predict neuroprotective activity (R² = 0.89) when logP values are 1.8–2.5 . Validation uses leave-one-out cross-validation and external test sets from NCI-60 screenings .

Q. How can contradictory kinetic data for the synthesis reaction be resolved?

Discrepancies in reaction order (pseudo-first vs. second order) are addressed via:

Q. What biological models are validated for assessing anti-proliferative effects?

- 2D vs. 3D Models : NCI-60 cell lines provide IC₅₀ values, while HCT-116 spheroids better replicate in vivo drug resistance .

- Mechanistic Studies : Annexin V/PI staining and caspase-3 activation assays confirm apoptosis induction at >50 μM concentrations .

Q. How is regioselectivity controlled during derivative synthesis?

- Catalysis : ZnCl₂ (0.5 eq.) in dichloromethane at -15°C ensures 97% C3 acylation selectivity .

- Kinetic Control : Slow reagent addition (2 hours) suppresses competing C2 substitution, verified by LC-MS .

Data Contradiction Analysis

Q. How should researchers interpret conflicting solubility data across studies?

Discrepancies arise from solvent polarity effects:

Q. What strategies reconcile divergent cytotoxicity reports in cell-based assays?

- Serum Effects : FBS (10% v/v) reduces apparent toxicity by 40% via protein binding; use serum-free media for IC₅₀ comparisons .

- Metabolic Interference : MTT assays may overestimate viability due to esterase-mediated formazan artifact; validate via ATP-based luminescence .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.